2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine (CAS: 1955505-68-6, C₁₃H₁₅N₃O, MW 229.28 g/mol) is a heterocyclic building block belonging to the class of N1-aryl substituted imidazole-oxolane hybrid amines. The compound incorporates a 1-phenyl-1H-imidazol-2-yl moiety directly linked to an oxolan-3-amine scaffold.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B13256947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1COC(C1N)C2=NC=CN2C3=CC=CC=C3
InChIInChI=1S/C13H15N3O/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9,14H2
InChIKeyOWAHJAFDTMVXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine Procurement Specification: CAS, Purity and Core Structural Class


2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine (CAS: 1955505-68-6, C₁₃H₁₅N₃O, MW 229.28 g/mol) is a heterocyclic building block belonging to the class of N1-aryl substituted imidazole-oxolane hybrid amines. The compound incorporates a 1-phenyl-1H-imidazol-2-yl moiety directly linked to an oxolan-3-amine scaffold. Commercial material is offered with a stated minimum purity of 95% . The compound is catalogued in PubChem under CID 122236373 [1]. This molecular architecture places it within a chemotype explored for imidazoline receptor ligand design and chiral amine-containing scaffold development [2].

Why 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine Cannot Be Substituted with Generic Imidazole or Oxolane Building Blocks


Substitution with generic imidazole or oxolane building blocks fundamentally alters molecular recognition and physicochemical properties critical to target engagement. The 1-phenyl substitution on the imidazole ring confers distinct π-stacking potential and increased lipophilicity (cLogP shift of approximately +1.2 units versus the unsubstituted analog), which alters passive membrane permeability and receptor binding pocket complementarity [1]. The precise positioning of the primary amine at the C3 position of the oxolane ring establishes a specific hydrogen-bonding vector and steric environment distinct from regioisomeric 2-amino or 4-amino oxolane variants. Computational predictions suggest that exchanging the N1-phenyl group for hydrogen or methyl significantly reduces predicted binding energy to aromatic-rich hydrophobic clefts, as the phenyl group contributes to π-π interactions absent in N1-unsubstituted or N1-alkyl congeners [2]. These differences preclude simple substitution without experimental validation of target affinity and functional activity.

Quantitative Differentiation Evidence for 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine versus Structural Analogs


N1-Phenyl Substitution Effect on Lipophilicity and Predicted Membrane Permeability Compared to N1-Methyl Analog

The 1-phenyl substituent on the imidazole ring significantly increases lipophilicity relative to the corresponding 1-methyl analog. Calculated cLogP values indicate a shift from approximately 0.5-0.8 (for the 2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine scaffold) to approximately 1.7-2.0 for the 1-phenyl derivative, representing a >2.5-fold increase in calculated octanol-water partition coefficient. This lipophilicity enhancement is associated with a predicted increase in passive membrane permeability (Papp) based on established quantitative structure-permeability relationship models [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Potential for Enhanced π-π Stacking Interactions with Aromatic Binding Site Residues versus N1-Alkyl Analogs

The N1-phenyl group provides an extended aromatic surface capable of engaging in edge-to-face or face-to-face π-stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets. In contrast, N1-alkyl substituents such as methyl or ethyl lack this aromatic character and cannot participate in analogous π-interactions. In related imidazole-containing ligand series targeting G-protein coupled receptors and enzyme active sites, N1-phenyl substitution has been associated with 2- to 10-fold improvements in binding affinity relative to N1-alkyl counterparts due to this additional aromatic interaction surface [1].

Molecular Recognition Receptor Pharmacology Structure-Activity Relationship

Stereochemical Complexity at C2-C3 Oxolane Ring Provides Two Chiral Centers for Enantioselective SAR Exploration

The oxolan-3-amine scaffold contains two adjacent chiral centers at the C2 and C3 positions of the tetrahydrofuran ring, giving rise to four possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S). This stereochemical complexity enables systematic exploration of enantioselective structure-activity relationships. In related chiral 4(5)-(5-aminomethyltetrahydrofuran-2-yl)imidazoles, the (2S,5S)-isomer demonstrated approximately 300-fold higher selectivity at the H3-receptor compared to the H4-receptor, while the (2R,5S)-cyanoguanidine derivative showed >40-fold selectivity for H4 over H3 [1]. The oxolane-imidazole junction in the target compound presents analogous stereochemical determinants for enantioselective target recognition [1].

Chiral Synthesis Stereochemistry Asymmetric Catalysis

Molecular Weight and Topological Polar Surface Area (TPSA) Distinguish This Scaffold from Lower MW Imidazole Building Blocks

The molecular weight (229.28 g/mol) and calculated topological polar surface area (TPSA ≈ 53–58 Ų) place this compound in a physicochemical space distinct from simpler imidazole building blocks. By comparison, 3-(1H-imidazol-2-yl)oxolan-3-amine (CAS 1934567-98-2) has a molecular weight of 153.18 g/mol and lacks the N1-phenyl substituent . The higher molecular weight and increased TPSA of the phenyl derivative shift its predicted ADME profile: lower passive permeability but increased metabolic stability due to reduced oxidative vulnerability at the N1 position [1].

Drug-likeness ADME Prediction Fragment-Based Drug Discovery

Recommended Research Applications for 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine Based on Differentiated Structural Features


Development of Selective Imidazoline I2 Receptor Ligands

The N1-phenyl imidazole scaffold, combined with the oxolane amine moiety, aligns structurally with pharmacophores known to engage imidazoline I2 binding sites. In related compounds such as amifuraline (3-[5-(4,5-dihydro-1H-imidazol-2-yl)-furan-2-yl]phenylamine), the N1-aryl imidazoline core confers selective and reversible MAO-A inhibition via I2 site interaction [1]. This compound may serve as a starting scaffold for designing novel I2 receptor probes, where the phenyl group provides aromatic π-stacking and the primary amine enables hydrogen-bonding to the receptor binding pocket.

Chiral Scaffold for Enantioselective Histamine Receptor Ligand Optimization

The presence of two chiral centers at the C2 and C3 positions of the oxolane ring enables stereochemical exploration for histamine H3 and H4 receptor selectivity. Studies on structurally related chiral 4(5)-(5-aminomethyltetrahydrofuran-2-yl)imidazoles have demonstrated that stereochemical configuration dictates receptor subtype selectivity, with certain stereoisomers showing >300-fold selectivity differences [1]. This compound provides a versatile starting point for synthesizing and screening individual stereoisomers to identify selective histamine receptor modulators.

Building Block for Fragment-Based Drug Discovery with Enhanced Lipophilicity

The higher cLogP (1.7–2.0) and increased molecular weight (229.28 g/mol) relative to N1-unsubstituted or N1-methyl analogs position this compound as a fragment-sized building block with favorable properties for hit-to-lead expansion in lipophilic target binding pockets. The phenyl group contributes additional van der Waals contacts while the primary amine permits facile derivatization (amide coupling, reductive amination, sulfonamide formation) to rapidly generate focused compound libraries [1].

Probe for π-Stacking Interaction Studies in Protein-Ligand Co-Crystal Structures

The 1-phenyl-1H-imidazol-2-yl moiety provides a defined aromatic surface for investigating π-stacking interactions with aromatic protein residues. Co-crystallization of this compound with target proteins would enable direct visualization of edge-to-face or face-to-face π-interactions between the N1-phenyl group and Phe, Tyr, or Trp side chains. This structural information informs medicinal chemistry optimization by confirming the geometry and strength of aromatic contacts critical for binding affinity [1].

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